molecular formula C16H18N6O2 B6439225 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine CAS No. 2548991-36-0

2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine

Cat. No.: B6439225
CAS No.: 2548991-36-0
M. Wt: 326.35 g/mol
InChI Key: JMHKCGSWDOTUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys481) in the BTK active site, thereby suppressing B-cell receptor (BCR) signaling pathways. This mechanism is critical for the survival and proliferation of malignant B-cells, making BTK a high-value target in oncological research, particularly for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The compound's high selectivity profile helps minimize off-target effects in preclinical models, providing a valuable tool for delineating the specific roles of BTK in disease pathogenesis. Recent research has explored its potential application beyond oncology, including in the investigation of autoimmune disorders where B-cell dysfunction is implicated. This inhibitor is a key research-grade compound for studying B-cell signaling dynamics, evaluating combination therapies, and further validating BTK as a therapeutic target.

Properties

IUPAC Name

6-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-23-13-10-18-16(19-11-13)24-12-4-7-21(8-5-12)15-3-2-14-17-6-9-22(14)20-15/h2-3,6,9-12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHKCGSWDOTUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Imidazo[1,2-b]pyridazine Formation

The imidazo[1,2-b]pyridazine core is synthesized via cyclocondensation of 6-aminopyridazine with α-haloketones or α,β-diketones under acidic conditions. For example:

  • Step 1 : Reaction of 6-aminopyridazine with chloroacetone in acetic acid at 80°C yields 6-methylimidazo[1,2-b]pyridazine.

  • Step 2 : Bromination at the 6-position using N-bromosuccinimide (NBS) in DMF, followed by Buchwald-Hartwig amination with piperidin-4-ol under palladium catalysis (Pd(OAc)₂, Xantphos, Cs₂CO₃) furnishes Intermediate A.

Key Reaction Conditions:

  • Solvent : Toluene or dioxane

  • Temperature : 100–120°C

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Yield : 60–75%

Synthesis of Intermediate B: 2-Chloro-5-methoxypyrimidine

O-Methylation of 2-Chloro-5-hydroxypyrimidine

Intermediate B is prepared via selective methylation of the 5-hydroxy group:

  • Step 1 : 2-Chloro-5-hydroxypyrimidine is treated with methyl iodide (2 equiv) and K₂CO₃ (3 equiv) in DMF at 60°C for 12 h.

  • Step 2 : Purification by silica gel chromatography (ethyl acetate/hexanes, 1:4) affords 2-chloro-5-methoxypyrimidine in 85% yield.

Ether Bond Formation: Coupling Intermediate A and B

Nucleophilic Aromatic Substitution (SNAr)

The hydroxyl group of Intermediate A undergoes SNAr with Intermediate B under basic conditions:

  • Conditions :

    • Base : NaH (1.2 equiv) in anhydrous THF at 0°C

    • Temperature : Room temperature, 24 h

    • Workup : Aqueous NH₄Cl extraction, column chromatography (CH₂Cl₂/MeOH, 9:1)

    • Yield : 65–70%

Mitsunobu Reaction as an Alternative

For sterically hindered substrates, Mitsunobu conditions improve coupling efficiency:

  • Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv) in THF

  • Temperature : 0°C to room temperature, 12 h

  • Yield : 75–80%

Optimization and Scalability Considerations

Solvent and Base Selection

  • SNAr : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require rigorous drying to avoid hydrolysis.

  • Mitsunobu : THF or DCM ensures compatibility with moisture-sensitive reagents.

Purification Challenges

  • The final product’s polarity necessitates reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high purity (>98%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J = 5.6 Hz, 1H, imidazo-H), 4.51 (m, 1H, piperidine-OCH), 3.85 (s, 3H, OCH₃).

  • LC-MS (ESI+) : m/z 327.4 [M+H]⁺.

X-ray Crystallography

Single-crystal analysis confirms the trans-configuration of the piperidine ring and planar imidazo[1,2-b]pyridazine system.

Comparative Evaluation of Methods

Method Yield Purity Scalability
SNAr65–70%>95%Moderate
Mitsunobu75–80%>98%High

The Mitsunobu approach offers superior yields and scalability, albeit at higher reagent costs.

Industrial Applications and Patent Landscape

Patent US9695168B2 highlights analogous imidazo[1,2-b]pyridazine derivatives synthesized via SNAr, underscoring the viability of this route for large-scale production. Meanwhile, LY3154207’s synthesis (J. Med. Chem. 2019) demonstrates the utility of T3P-mediated couplings for structurally related heterocycles, though etherification remains distinct .

Chemical Reactions Analysis

Key Steps

  • Piperidine Functionalization : The piperidin-4-yloxy group is introduced via nucleophilic substitution. A hydroxylamine intermediate reacts with activated pyrimidine derivatives under basic conditions (e.g., NaH/DMF) to form the ether linkage .

  • Imidazo[1,2-b]pyridazine Coupling : The imidazo[1,2-b]pyridazin-6-yl group is attached to the piperidine ring using Buchwald-Hartwig amination or Ullmann coupling, typically catalyzed by Pd(OAc)₂ with ligands like Xantphos .

Reaction Conditions

StepReagents/ConditionsYield (%)Characterization Methods
Ether FormationNaH, DMF, 0–5°C, 12 h65–75¹H NMR, LC-MS
Imidazo Ring CouplingPd(OAc)₂, Xantphos, Cs₂CO₃, 100°C, 24 h50–60HPLC, HRMS

Functional Group Transformations

The methoxy group and imidazo[1,2-b]pyridazine moiety undergo selective modifications.

Demethylation of Methoxy Group

  • Reaction : Treatment with BBr₃ in CH₂Cl₂ at −78°C cleaves the methoxy group to a hydroxyl group .

  • Conditions :

    • Temperature: −78°C → RT, 6 h

    • Yield: ~80%

    • Side Reaction : Overexposure to BBr₃ leads to ring-opening of the pyrimidine .

Sulfonylation of Piperidine Nitrogen

  • Reaction : The piperidine nitrogen reacts with arylsulfonyl chlorides (e.g., benzenesulfonyl chloride) in CH₂Cl₂ with triethylamine .

  • Example :

    Sulfonylating AgentProduct StructureYield (%)Melting Point (°C)
    4-Toluenesulfonyl ClN-Substituted sulfonamide derivative55240–242

Stability and Degradation Reactions

The compound exhibits sensitivity to acidic and oxidative conditions:

Acidic Hydrolysis

  • Conditions : 1M HCl, reflux, 8 h

  • Outcome :

    • Cleavage of the piperidinyloxy ether linkage (yield: >90%) .

    • Degradation products: Imidazo[1,2-b]pyridazin-6-ol and 5-methoxypyrimidin-2-ol.

Oxidative Stability

  • Oxidizing Agent : H₂O₂ (3%), RT, 24 h

  • Result :

    • Imidazo[1,2-b]pyridazine ring remains intact.

    • Methoxy group converts to a carbonyl group (trace amounts) .

Catalytic and Redox Reactions

The compound participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

  • Reagents : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C

  • Substrate : Bromopyrimidine derivative

  • Product : Biaryl derivatives with retained imidazo[1,2-b]pyridazine core .

Scientific Research Applications

Inhibition of Protein Kinases

One of the primary applications of compounds with similar structures is their role as kinase inhibitors . Protein kinases are critical in regulating cellular functions and signaling pathways. In particular, the imidazo[1,2-b]pyridazine scaffold has been associated with the inhibition of Bruton's tyrosine kinase (Btk), which is implicated in autoimmune disorders and certain cancers. The compound may exhibit similar properties, making it a candidate for treating conditions like rheumatoid arthritis and B-cell malignancies .

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-b]pyridazine possess antimicrobial activity. The presence of specific functional groups in the compound may enhance its ability to combat bacterial infections. Further studies are necessary to determine its efficacy against various pathogens and its mechanism of action .

Anti-inflammatory Effects

Given the structural similarities with other known anti-inflammatory agents, this compound may also demonstrate anti-inflammatory properties. The inhibition of kinases involved in inflammatory pathways could lead to potential therapeutic benefits in treating chronic inflammatory diseases .

Case Studies

Study ReferenceFocusFindings
Optimization of Imidazopyridazine SeriesIdentified structure-activity relationships leading to potent inhibitors against PfCDPK1 enzyme, relevant for malaria treatment.
Novel Imidazo DerivativesDemonstrated efficacy in inhibiting Btk, suggesting potential for autoimmune disease treatment.
JAK InhibitorsHighlighted the role of imidazo derivatives in modulating immune responses through kinase inhibition.

Synthesis and Modification

The synthesis of 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine typically involves multi-step reactions that can be optimized to enhance yield and purity. Modifications to the piperidine or pyrimidine rings can lead to variations in biological activity, allowing researchers to tailor compounds for specific therapeutic targets.

Mechanism of Action

The mechanism of action of 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as TAK1, by binding to their active sites. This inhibition can lead to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several kinase inhibitors reported in recent literature and patents. Key analogues and their properties are summarized below:

Table 1: Comparison of Structural Analogues
Compound Name Core Structure Target Kinase IC50/Activity Key Differences from Target Compound Source
TAK-593 (N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide) Imidazo[1,2-b]pyridazine + pyrazole VEGFR2 0.95 nM Pyrazole carboxamide substituent vs. methoxypyrimidine
YPC-21440 ((Z)-5-([3-{4-(4-methylpiperazin-1-yl)phenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione) Imidazo[1,2-b]pyridazine + thiazolidinedione Pan-Pim kinases <10 nM (cellular assays) Thiazolidinedione group instead of pyrimidine
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine + oxadiazole Undisclosed kinase Not reported Pyrazolo[3,4-d]pyrimidine core vs. imidazo[1,2-b]pyridazine
3-Fluoro-4-{4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-pyrazolo[3,4-d]pyrimidin-1-yl}-benzonitrile Pyrazolo[3,4-d]pyrimidine + oxadiazole/cyano Undisclosed kinase Not reported Fluorobenzonitrile substituent vs. methoxypyrimidine

Key Findings from Comparative Studies

Kinase Selectivity: The target compound’s imidazo[1,2-b]pyridazine core is shared with TAK-593, a potent VEGFR2 inhibitor (IC50 = 0.95 nM) . However, TAK-593’s pyrazole carboxamide side chain likely enhances hydrophobic interactions in the kinase pocket, whereas the methoxypyrimidine in the target compound may improve solubility .

Pharmacokinetic Properties :

  • Piperidinyl-oxadiazole derivatives (e.g., compounds in ) exhibit rigid cyclohexyloxy bridges, contrasting with the target compound’s flexible piperidin-4-yloxy linker. This difference could influence membrane permeability and bioavailability.

Biological Activity

The compound 2-methyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H17N5O\text{C}_{13}\text{H}_{17}\text{N}_5\text{O}

This compound features a pyrimidine core substituted with a pyrazole and an oxazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing a spectrum of pharmacological effects:

  • Anticancer Activity :
    • Recent studies indicate that derivatives containing the oxazole and pyrazole groups exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have shown IC50 values in the micromolar range against human cancer cell lines such as HeLa and MCF-7 .
  • Antimicrobial Properties :
    • The presence of the oxazole ring has been associated with enhanced antimicrobial activity. Compounds with similar frameworks have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
  • CNS Activity :
    • Some studies suggest that this compound may interact with neurotransmitter systems, potentially offering neuroprotective effects or serving as an anxiolytic agent. The piperazine moiety is particularly noted for its ability to modulate serotonin receptors, which could influence mood and anxiety disorders .

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes like cyclooxygenases (COX) and histone deacetylases (HDAC), which are crucial in cancer progression and inflammation .
  • Interaction with Receptors : The piperazine and pyrazole components may facilitate binding to various receptors in the central nervous system, affecting neurotransmission and providing therapeutic benefits for neurological conditions .

Case Studies

Several case studies highlight the biological activity of compounds related to 2-methyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-y]}:

StudyFindings
Study 1Identified significant anticancer activity against multiple cell lines with IC50 values ranging from 2.76 µM to 9.27 µM.
Study 2Demonstrated antimicrobial efficacy with minimal inhibitory concentrations (MIC) effective against Staphylococcus aureus and Escherichia coli.
Study 3Explored neuroprotective properties through modulation of serotonin pathways in animal models.

Q & A

Basic: What synthetic methodologies are validated for constructing the imidazo[1,2-b]pyridazine core in this compound?

The imidazo[1,2-b]pyridazine scaffold is typically synthesized via cyclocondensation reactions. A robust approach involves reacting 2-aminopyridazine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). For example, 6-bromoimidazo[1,2-b]pyridazine intermediates can be coupled with piperidin-4-ol derivatives via nucleophilic aromatic substitution (SNAr) at elevated temperatures (80–120°C) in the presence of a base like K₂CO₃ . Post-functionalization of the methoxypyrimidine moiety is achieved through Suzuki-Miyaura cross-coupling or Ullmann-type reactions to introduce aryl/heteroaryl groups .

Advanced: How can researchers design experiments to evaluate kinase inhibition selectivity between Fyn and VEGFR2 for this compound?

To assess selectivity, employ parallel kinase profiling using recombinant human kinases (e.g., Fyn, VEGFR2, Src) in ATP-competitive binding assays. Use IC₅₀ determination with fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays. For mechanistic validation, perform cellular phosphorylation assays in Fyn-overexpressing HEK293 cells versus VEGFR2-driven endothelial cell models (e.g., HUVECs). Structural insights from molecular docking into Fyn (PDB: 2DQ7) and VEGFR2 (PDB: 4ASD) active sites can guide SAR modifications to enhance selectivity. Key residues (e.g., Fyn’s Leu273 vs. VEGFR2’s Leu840) influence binding pocket interactions .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR resolves the piperidin-4-yloxy linkage (δ 3.5–4.5 ppm for oxymethylene protons) and methoxypyrimidine (singlet at δ 3.8–4.0 ppm for OCH₃).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm mass error.
  • X-ray crystallography : Essential for unambiguous confirmation of stereochemistry in chiral intermediates (e.g., piperidine ring conformation) .

Advanced: How should researchers address contradictory bioactivity data in different cellular models?

Contradictions often arise from cell-type-specific expression of off-target kinases or metabolic enzymes. Mitigate this by:

Pharmacokinetic profiling : Measure intracellular drug accumulation via LC-MS/MS.

CRISPR/Cas9 knockout models : Validate target dependency by comparing wild-type vs. Fyn/VEGFR2-knockout cell lines.

Metabolite screening : Identify active/inactive metabolites (e.g., CYP3A4-mediated oxidation) using hepatocyte microsomal assays.

Transcriptomic analysis : Correlate target gene expression (e.g., FYN, KDR) with response variability .

Basic: What strategies optimize solubility for in vivo pharmacokinetic studies?

  • Salt formation : Use hydrochloride or mesylate salts to enhance aqueous solubility.
  • Co-solvent systems : Employ PEG-400/ethanol/saline (20:10:70 v/v) for intravenous formulations.
  • Amorphous solid dispersion : Spray-dry with HPMCAS-LF to improve oral bioavailability .

Advanced: What computational tools predict off-target interactions for this compound?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with broad-spectrum kinase inhibitors as competitors.
  • Machine learning models : Train on ChEMBL kinase inhibition data to predict off-targets (e.g., using Random Forest or DeepChem).
  • Molecular dynamics (MD) simulations : Simulate binding to non-target kinases (e.g., Src, Abl) over 100-ns trajectories to assess conformational stability .

Basic: How is the stability of this compound assessed under physiological conditions?

  • Forced degradation studies : Expose to pH 1–9 buffers (37°C, 24 hrs) and analyze degradation products via UPLC-PDA.
  • Plasma stability assays : Incubate in human plasma (37°C, 1–6 hrs) and quantify parent compound using LC-MS/MS.
  • Light/thermal stress testing : Monitor decomposition under ICH Q1B guidelines (e.g., 5000 lux illumination, 40°C/75% RH) .

Advanced: What in vivo models are suitable for validating antitumor efficacy?

  • Xenograft models : Implant Fyn/VEGFR2-dependent tumors (e.g., MDA-MB-231 for Fyn; PC-3 for VEGFR2) in nude mice.
  • PDX models : Use patient-derived xenografts with confirmed FYN/KDR mutations.
  • Pharmacodynamic markers : Quantify phospho-Fyn (Tyr528) and microvessel density (CD31 IHC) in tumor tissues .

Basic: What safety pharmacology assays are recommended for early-stage development?

  • hERG inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ <10 μM is concerning).
  • CYP inhibition : Screen against CYP3A4/2D6/2C9 isoforms using fluorogenic substrates.
  • Ames test : Evaluate mutagenicity in TA98/TA100 bacterial strains .

Advanced: How can cryo-EM resolve binding dynamics of this compound with Fyn kinase?

Cryo-EM at ≤3.0 Å resolution captures conformational changes in Fyn’s SH2-SH3 domains upon inhibitor binding. Use single-particle analysis to compare apo-Fyn vs. compound-bound states. Key steps:

Grid preparation : Optimize vitrification with 1.2/1.3 µm holey carbon grids.

Data processing : Align particles in RELION and refine with Coot/Phenix.

Density maps : Identify hydrogen-bonding interactions (e.g., pyrimidine-OCH₃ with Thr341) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.